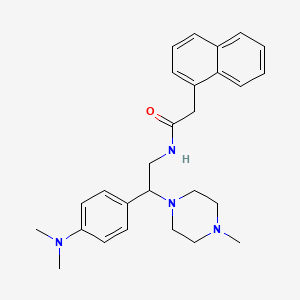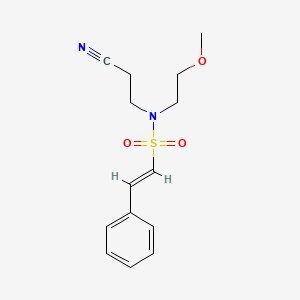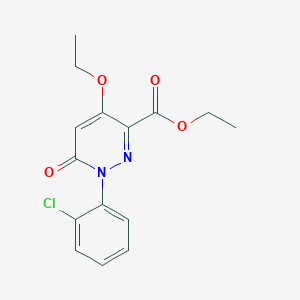![molecular formula C12H15F3N2O B2676825 2-[(1-Methylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyridine CAS No. 2195810-93-4](/img/structure/B2676825.png)
2-[(1-Methylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(1-Methylpiperidin-4-yl)oxy]aniline” is a heterocyclic building block with the empirical formula C12H18N2O . It has a molecular weight of 206.28 . The compound is usually available in solid form .
Molecular Structure Analysis
The InChI code for “4-[(1-Methylpiperidin-4-yl)oxy]aniline” is 1S/C12H18N2O/c1-14-8-6-12(7-9-14)15-11-4-2-10(13)3-5-11/h2-5,12H,6-9,13H2,1H3 . The SMILES string is NC1=CC=C(C=C1)OC2CCN©CC2 .Physical And Chemical Properties Analysis
The compound “4-[(1-Methylpiperidin-4-yl)oxy]aniline” is usually available in solid form . It has a molecular weight of 206.28 .Scientific Research Applications
Biological Significance and Applications
Heterocyclic compounds, including pyridine derivatives, play a crucial role in medicinal chemistry due to their diverse biological activities. Pyridine derivatives have been extensively studied for their potential as bioactive molecules in drug discovery. These compounds exhibit a wide range of biological activities, such as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties (Verma et al., 2019). Furthermore, pyridine-based structures are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with various biological targets (Abu-Taweel et al., 2022).
Chemosensing Applications
Pyridine derivatives are also notable for their chemosensing capabilities. These compounds can be engineered to detect a variety of ions and molecules, making them valuable tools in environmental monitoring, diagnostics, and research applications. The high affinity of pyridine derivatives for different ions and neutral species allows for the development of highly effective chemosensors for detecting various chemical species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Environmental Impact and Degradation
The environmental persistence and degradation pathways of fluorinated pyridine derivatives are of significant interest. Studies on polyfluoroalkyl chemicals, which include fluorinated pyridines, have highlighted the challenges associated with their environmental fate due to their persistence and potential for bioaccumulation. Research efforts focus on understanding the degradation mechanisms and the impact of these compounds on ecosystems (Liu & Avendaño, 2013).
Synthetic and Catalytic Applications
Pyridine derivatives are integral in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. Their structural diversity and reactivity make them essential components in catalytic systems and synthetic pathways for producing pharmaceuticals, agrochemicals, and materials (Verma et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-17-6-3-10(4-7-17)18-11-8-9(2-5-16-11)12(13,14)15/h2,5,8,10H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCBDSVZMJSXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2676744.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2676746.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone](/img/structure/B2676747.png)
![(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2676750.png)


![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2676755.png)

![4-ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2676758.png)
![Ethyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676760.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2676763.png)
![2-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B2676764.png)